

# Spectroscopic Data of 4-Chloro-2-methoxy-6-methylquinoline: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Chloro-2-methoxy-6-methylquinoline

Cat. No.: B055551

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Chloro-2-methoxy-6-methylquinoline**. Due to the limited availability of experimentally derived public data, this document presents a combination of experimental mass spectrometry data and computationally predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **4-Chloro-2-methoxy-6-methylquinoline**.

### Mass Spectrometry (MS) Data

The mass spectrometry data was obtained from the PubChem database and represents experimental findings from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Table 1: Experimental Mass Spectrometry Data for **4-Chloro-2-methoxy-6-methylquinoline**

Mass to Charge (m/z)	Relative Intensity (%)	Ion
207	99.99	[M] <sup>+</sup> •
164	62.58	[M-CH <sub>3</sub> -CO] <sup>+</sup> •
192	35.14	[M-CH <sub>3</sub> ] <sup>+</sup>
209	32.80	[M+2] <sup>+</sup> •
166	20.27	[M-CH <sub>3</sub> -CO+2] <sup>+</sup> •

Source: PubChem CID 610114.[\[1\]](#)

## Predicted <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Data

The following <sup>1</sup>H NMR data has been predicted using an online NMR prediction tool. The predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted <sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz) Data for **4-Chloro-2-methoxy-6-methylquinoline**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.89	d	1H	H-8
7.45	dd	1H	H-7
7.31	s	1H	H-5
6.95	s	1H	H-3
4.05	s	3H	OCH <sub>3</sub>
2.48	s	3H	CH <sub>3</sub>

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

## Predicted <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data

The  $^{13}\text{C}$  NMR data presented below is predicted and provides an estimation of the chemical shifts for each carbon atom in the molecule.

Table 3: Predicted  $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ , 100 MHz) Data for **4-Chloro-2-methoxy-6-methylquinoline**

Chemical Shift (ppm)	Assignment
162.5	C-2
156.8	C-6
148.0	C-4
145.1	C-8a
134.7	C-4a
130.5	C-8
124.8	C-7
121.9	C-5
100.2	C-3
53.8	$\text{OCH}_3$
21.5	$\text{CH}_3$

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

## Predicted Infrared (IR) Spectroscopy Data

The predicted IR absorption bands are listed below, indicating the principal vibrational modes of the molecule.

Table 4: Predicted IR Absorption Bands for **4-Chloro-2-methoxy-6-methylquinoline**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3050-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1610-1590	Strong	C=N stretch (quinoline ring)
1570-1450	Strong	C=C stretch (aromatic ring)
1250-1200	Strong	C-O stretch (aryl ether)
1100-1000	Medium	C-O stretch
850-800	Strong	C-H bend (out-of-plane)
750-700	Strong	C-Cl stretch

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory procedures for the analysis of quinoline derivatives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-10 mg of **4-Chloro-2-methoxy-6-methylquinoline**.
  - Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) in a clean, dry 5 mm NMR tube.
  - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  - Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.
- <sup>1</sup>H NMR Spectrum Acquisition:

- The spectrum is recorded on a 400 MHz NMR spectrometer.
- A standard single-pulse experiment is typically used.
- Key parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Spectrum Acquisition:
  - The spectrum is recorded on a 100 MHz NMR spectrometer.
  - A proton-decoupled pulse sequence (e.g., zgpg30) is commonly employed to simplify the spectrum and enhance sensitivity.
  - Key parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a larger number of scans (typically 1024 or more) due to the lower natural abundance of <sup>13</sup>C.

## Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

- ATR-FTIR Spectroscopy:
  - Ensure the ATR crystal (typically diamond or zinc selenide) is clean.
  - Place a small amount of the solid **4-Chloro-2-methoxy-6-methylquinoline** sample directly onto the ATR crystal.
  - Apply pressure using the pressure clamp to ensure good contact between the sample and the crystal.
  - Record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>, with a resolution of 4 cm<sup>-1</sup> and an accumulation of 16-32 scans.
- KBr Pellet Method:

- Finely grind approximately 1-2 mg of the sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
- Place the KBr pellet in the sample holder of the FTIR instrument and record the spectrum as described for the ATR method.

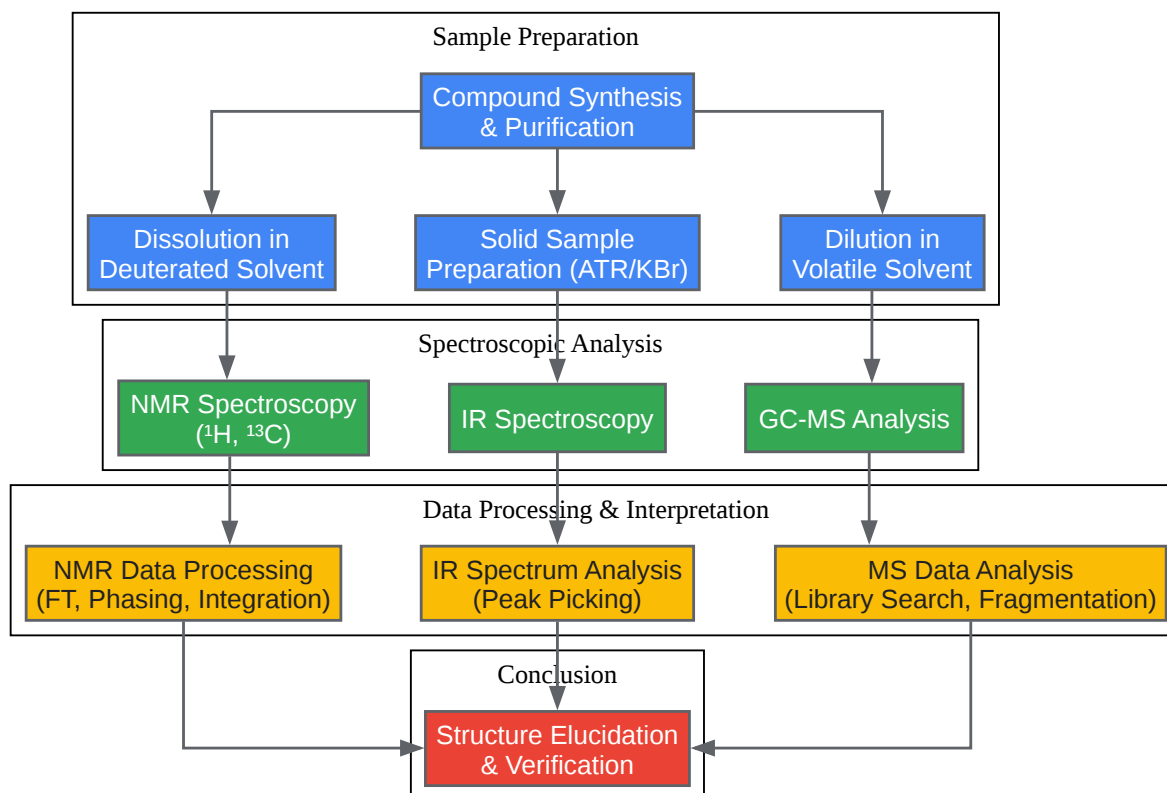
## Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
  - Prepare a dilute solution of **4-Chloro-2-methoxy-6-methylquinoline** in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
- GC-MS Analysis:
  - Gas Chromatograph (GC) Conditions:
    - Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25  $\mu$ m) is typically used.
    - Injector Temperature: 250-280 °C.
    - Injection Volume: 1  $\mu$ L in splitless mode.
    - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
    - Oven Temperature Program: An initial temperature of 100 °C held for 1 minute, then ramped to 280 °C at a rate of 15-20 °C/min, and held at 280 °C for 5-10 minutes.
  - Mass Spectrometer (MS) Conditions:
    - Ionization Mode: Electron Ionization (EI) at 70 eV.
    - Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-500.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **4-Chloro-2-methoxy-6-methylquinoline**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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## References

- 1. 4-Chloro-6-methoxy-2-methylquinoline | C<sub>11</sub>H<sub>10</sub>ClNO | CID 610114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of 4-Chloro-2-methoxy-6-methylquinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b055551#spectroscopic-data-nmr-ir-ms-for-4-chloro-2-methoxy-6-methylquinoline]

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)